molecular formula C8H10N2O2 B1602071 2-Ethyl-4-nitroaniline CAS No. 6853-29-8

2-Ethyl-4-nitroaniline

Cat. No.: B1602071
CAS No.: 6853-29-8
M. Wt: 166.18 g/mol
InChI Key: DCOPKZQDPBRDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the second position and a nitro group at the fourth position on the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-nitroaniline typically involves the nitration of 2-ethylaniline. The process can be summarized as follows:

    Nitration: 2-Ethylaniline is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the para position relative to the amino group.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process and to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve safety.

    Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, and acyl chlorides.

Major Products:

    Reduction: 2-Ethyl-4-phenylenediamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-4-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Materials Science: Used in the development of nonlinear optical materials due to its electronic properties.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Environmental Chemistry: Studied for its behavior and transformation in environmental systems, particularly in water and soil.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-nitroaniline depends on its application:

    In Organic Synthesis: Acts as a nucleophile in substitution reactions, where the amino group donates electrons to form new bonds.

    In Biological Systems: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    2-Methyl-4-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.

    4-Nitroaniline: Lacks the ethyl group, making it less hydrophobic.

    2-Ethyl-6-nitroaniline: Nitro group is at the ortho position relative to the amino group.

Uniqueness: 2-Ethyl-4-nitroaniline is unique due to the specific positioning of the ethyl and nitro groups, which influence its reactivity and applications. The ethyl group increases the compound’s hydrophobicity, affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

2-ethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPKZQDPBRDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564392
Record name 2-Ethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6853-29-8
Record name 2-Ethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Ethyl-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Ethyl-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Ethyl-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Ethyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.